Cetraxate benzyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cetraxate benzyl ester is a chemical compound known for its role in medicinal chemistry, particularly as an antiulcer agent. It is an ester derivative of cetraxate, which is used to protect the gastric mucosa and promote healing of ulcers. The compound is characterized by its benzyl ester functional group, which plays a crucial role in its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cetraxate benzyl ester can be synthesized through the esterification of cetraxate with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic hydrolysis. For instance, the enzyme cetraxate benzylesterase, derived from microorganisms such as Aspergillus niger, can be used to catalyze the regioselective hydrolysis of the terminal ester bond of benzyl cetraxate . This method is advantageous due to its specificity and efficiency in producing high yields of the desired ester.

Analyse Des Réactions Chimiques

Types of Reactions

Cetraxate benzyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: The hydrolysis of this compound can be catalyzed by acids or bases. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur with reagents like ammonia or primary amines, leading to the formation of amides.

Major Products

Hydrolysis: The hydrolysis of this compound yields cetraxate and benzyl alcohol.

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.

Substitution: Substitution reactions typically result in the formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anti-Ulcer Activity

Cetraxate, the active form of cetraxate benzyl ester, is primarily recognized for its role as an anti-ulcer agent. It has been shown to protect the gastric mucosa from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that cetraxate can mitigate gastric lesions and promote healing in ulcer models. A study demonstrated that cetraxate effectively reduced ulcer severity in rats subjected to NSAID-induced gastric damage, highlighting its therapeutic potential in treating peptic ulcers .

2. Enzymatic Hydrolysis

this compound serves as a substrate for specific enzymes, such as cetraxate benzylesterase. This enzyme catalyzes the hydrolysis of this compound into cetraxate and benzyl alcohol, facilitating the release of the active compound in biological systems. The kinetic parameters of this enzymatic reaction have been characterized, revealing a Michaelis-Menten constant (Km) of 0.380 mM and a maximum velocity (Vmax) of 7.76 μmole min−1 mg−1 protein . This property is particularly useful in drug formulation strategies where controlled release is desired.

Cosmetic Applications

1. Skin Care Formulations

this compound is being explored for its potential use in cosmetic formulations, particularly for skin care products. Its ability to enhance skin penetration and improve the bioavailability of active ingredients makes it an attractive candidate for topical applications. The incorporation of this compound into emulsions has shown promising results in enhancing the stability and efficacy of formulations aimed at improving skin hydration and barrier function .

2. Anti-Inflammatory Properties

In addition to its moisturizing benefits, this compound exhibits anti-inflammatory properties that can be beneficial in cosmetic products designed for sensitive or irritated skin. Preliminary studies suggest that formulations containing cetraxate may reduce inflammation and promote skin healing, making it suitable for products targeting conditions such as eczema or psoriasis .

Biotechnology Applications

1. Drug Delivery Systems

The characteristics of this compound make it a candidate for use in drug delivery systems where controlled release is crucial. Its hydrolyzable nature allows for the design of prodrugs that can enhance the pharmacokinetic profiles of therapeutic agents. For instance, prodrugs formulated with this compound have been evaluated for their ability to improve oral bioavailability and therapeutic efficacy compared to their parent compounds .

2. Enzyme Engineering

Research into cetraxate benzylesterase has implications for enzyme engineering, where understanding its specificity and activity can lead to biotechnological applications such as biocatalysis in organic synthesis. The enzyme's ability to selectively hydrolyze esters makes it valuable in industrial processes where regioselectivity is desired .

Table 1: Kinetic Parameters of Cetraxate Benzylesterase

| Parameter | Value |

|---|---|

| Km | 0.380 mM |

| Vmax | 7.76 μmole min−1 mg−1 protein |

Table 2: Comparative Efficacy of Cetraxate in Ulcer Models

| Study Type | Dosage (mg/kg) | Ulcer Severity Reduction (%) |

|---|---|---|

| NSAID-Induced Ulcers (Rats) | 10 | 75 |

| Chronic Gastritis Model (Rats) | 5 | 60 |

Case Studies

Case Study 1: Efficacy in Ulcer Treatment

A study conducted on rats demonstrated that administration of cetraxate significantly reduced ulcer severity compared to control groups receiving no treatment or placebo. The results indicated a direct correlation between dosage and efficacy, suggesting optimal dosing strategies for future clinical applications.

Case Study 2: Cosmetic Formulation Development

In a formulation study aimed at developing a new moisturizer, this compound was incorporated into an emulsion base. The resulting product exhibited improved skin hydration levels compared to standard formulations without cetraxate, affirming its potential role as an active ingredient in cosmetic products.

Mécanisme D'action

The mechanism of action of cetraxate benzyl ester involves its hydrolysis to cetraxate and benzyl alcohol. Cetraxate exerts its protective effects on the gastric mucosa by enhancing the production of mucus and bicarbonate, which help to neutralize gastric acid and protect the stomach lining. The molecular targets and pathways involved include the activation of prostaglandin receptors and the inhibition of gastric acid secretion .

Comparaison Avec Des Composés Similaires

Cetraxate benzyl ester can be compared with other ester derivatives of cetraxate and similar antiulcer agents.

Similar Compounds: Benzyl cetraxate, methyl cetraxate, and ethyl cetraxate are some of the similar compounds that share structural similarities with this compound.

Uniqueness: The uniqueness of this compound lies in its specific ester functional group, which influences its hydrolysis rate and biological activity. Compared to other esters, this compound may exhibit different pharmacokinetic properties and therapeutic efficacy.

Propriétés

Numéro CAS |

27725-13-9 |

|---|---|

Formule moléculaire |

C24H30ClNO4 |

Poids moléculaire |

431.9 g/mol |

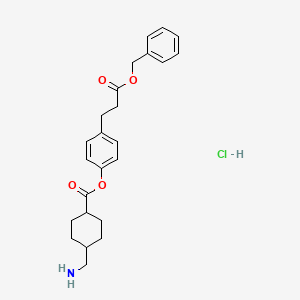

Nom IUPAC |

[4-(3-oxo-3-phenylmethoxypropyl)phenyl] 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C24H29NO4.ClH/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20;/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2;1H |

Clé InChI |

ABBGKHNUPGYMRC-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3.Cl |

SMILES canonique |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3.Cl |

Synonymes |

cetraxate benzyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.